molecular formula C10H11NO4 B068872 5-Acetamido-2-methoxybenzoic acid CAS No. 191605-08-0

5-Acetamido-2-methoxybenzoic acid

Cat. No.: B068872
CAS No.: 191605-08-0
M. Wt: 209.2 g/mol
InChI Key: QGUFZJOUAUHXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetamido-2-methoxybenzoic acid is a sophisticated benzoic acid derivative engineered for advanced chemical synthesis and drug discovery research. This compound integrates two critical functional groups—a methoxy ether and an acetamido moiety—onto a benzoic acid scaffold, making it a versatile and valuable synthetic intermediate. The carboxylic acid group provides a handle for amide coupling or esterification reactions, allowing for the straightforward construction of more complex molecular architectures. The electron-donating methoxy group influences the electronic properties of the aromatic ring, while the acetamido substituent can act as a stable mimic for biologically relevant amine functionalities or participate in hydrogen bonding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

191605-08-0

Molecular Formula

C10H11NO4

Molecular Weight

209.2 g/mol

IUPAC Name

5-acetamido-2-methoxybenzoic acid

InChI

InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-9(15-2)8(5-7)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)

InChI Key

QGUFZJOUAUHXSC-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)OC)C(=O)O

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)C(=O)O

Synonyms

Benzoic acid, 5-(acetylamino)-2-methoxy- (9CI)

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of 5 Acetamido 2 Methoxybenzoic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, enabling the detailed mapping of the molecular framework.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and connectivity of hydrogen atoms within a molecule. For 5-Acetamido-2-methoxybenzoic acid, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons on the benzene ring and the aliphatic protons of the methoxy (B1213986) and acetamido groups.

Analysis of the spectrum, typically recorded in a solvent like DMSO-d₆, shows characteristic chemical shifts (δ) measured in parts per million (ppm). The aromatic protons appear as a set of multiplets, with their specific splitting patterns and coupling constants (J) providing information about their relative positions on the aromatic ring. The protons of the methoxy (-OCH₃) and the acetyl (-COCH₃) groups each appear as a sharp singlet, confirming their presence.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Aromatic CH 8.19 d 2.5
Aromatic CH 7.94 d 8.9
Aromatic CH 6.70 dd 8.9, 2.5
Methoxy (-OCH₃) 3.81 s N/A
Acetyl (-COCH₃) 2.15 s N/A
Amide (-NH) 11.32 s N/A

Note: Data corresponds to analysis in DMSO-d₆. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets.

Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, confirming the total number of carbon atoms and their respective chemical environments.

The spectrum displays signals for the carboxyl carbon, the aromatic carbons, the methoxy carbon, and the carbons of the acetamido group. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene ring. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ) in ppm
Carboxyl (C=O) 169.88
Amide (C=O) 169.17
Aromatic C-O 164.06
Aromatic C-N 143.50
Aromatic CH 133.48
Aromatic C-COOH 108.69
Aromatic CH 108.62
Aromatic CH 104.86
Methoxy (-OCH₃) 55.87
Acetyl (-CH₃) 25.65

Note: Data corresponds to analysis in DMSO-d₆.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million. nih.govnih.gov This precision allows for the determination of the elemental composition of a molecule, serving as a definitive confirmation of its chemical formula. For this compound (C₁₀H₁₁NO₄), HRMS can distinguish its exact mass from other molecules with the same nominal mass. For instance, the calculated mass for the protonated molecule [M+H]⁺ is 210.0761, and experimental HRMS data showing a value very close to this confirms the molecular formula. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. vu.edu.au This technique is routinely used to assess the purity of a sample and confirm the identity of the main component. The sample is first passed through an HPLC column, which separates the target compound from any impurities. The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for the separated components. For this compound, a single sharp peak in the chromatogram with the correct m/z value in the corresponding mass spectrum would confirm the sample's high purity and identity. The use of high-purity solvents and reagents is crucial to avoid contamination and ensure baseline stability for sensitive LC-MS analysis. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique in metabolomics for identifying and quantifying small molecule metabolites in biological samples. nih.govvisionpublisher.info In studies involving this compound, GC-MS can be used to identify its metabolites in biological matrices like urine or plasma. researchgate.net Because many metabolites are not volatile enough for GC analysis, a derivatization step, such as trimethylsilylation, is often required to make them suitable for injection into the GC system. nih.gov The gas chromatograph separates the different metabolites, which are then ionized and detected by the mass spectrometer. By comparing the resulting mass spectra with spectral libraries, the chemical structures of the metabolites can be identified, providing insight into the metabolic pathways of the parent compound. visionpublisher.infospringernature.com

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. The IR spectrum provides information about the vibrations of chemical bonds, with characteristic absorption peaks corresponding to specific functional groups. For this compound, the expected characteristic IR absorption bands would include those for the carboxylic acid O-H stretch, the carbonyl C=O stretches of both the carboxylic acid and the amide, the N-H stretch and C-N bend of the amide, the aromatic C-H and C=C stretches, and the C-O stretches of the ether and carboxylic acid groups.

Table 1: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3300-2500 (broad)
Amide N-H Stretch 3500-3100
Aromatic Ring C-H Stretch 3100-3000
Methyl Group C-H Stretch 2950-2850
Carboxylic Acid C=O Stretch 1730-1700
Amide C=O Stretch (Amide I) 1680-1630
Amide N-H Bend (Amide II) 1640-1550
Aromatic Ring C=C Stretch 1600-1450
Carboxylic Acid C-O Stretch 1320-1210

Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. This method uses a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical HPLC method for a benzoic acid derivative would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid additive like formic acid or trifluoroacetic acid to control pH and improve peak shape) and an organic solvent (e.g., acetonitrile or methanol). The detection is commonly performed using a UV detector, as the aromatic ring in this compound would exhibit strong UV absorbance.

Table 2: General HPLC Parameters for the Analysis of Benzoic Acid Derivatives

Parameter Typical Conditions
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A time-programmed gradient from a higher percentage of A to a higher percentage of B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~254 nm

| Injection Volume | 10 µL |

Note: The retention time of this compound would be specific to the exact HPLC conditions used and would need to be determined experimentally by running a standard of the pure compound.

Investigations into the Biological Activity and Molecular Mechanisms of 5 Acetamido 2 Methoxybenzoic Acid and Its Analogs

Enzyme Inhibition Studies

The biological effects of 5-Acetamido-2-methoxybenzoic acid and its analogs are often rooted in their ability to inhibit specific enzymes. These interactions are critical for understanding their therapeutic potential and for the rational design of more potent and selective agents.

Cyclooxygenase (COX) Isoenzyme Selectivity and Inhibition Kinetics (e.g., COX-2)

Cyclooxygenase (COX) enzymes are key mediators of inflammation and pain through their role in prostaglandin synthesis. There are two primary isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov.

Research into analogs of this compound has explored their potential as COX-2 inhibitors. A closely related analog, 5-acetamido-2-hydroxybenzoic acid, and its derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. The substitution of the hydroxyl group with a methoxy (B1213986) group is a common strategy in medicinal chemistry to alter pharmacokinetic and pharmacodynamic properties.

In-silico molecular docking studies on 5-acetamido-2-hydroxybenzoic acid derivatives have shown a favorable binding affinity for the COX-2 receptor mdpi.com. The design of these derivatives, by increasing the size of the alkyl group in the acetamide (B32628) moiety (e.g., to phenyl or benzyl (B1604629) groups), was aimed at enhancing selectivity for COX-2 mdpi.com.

While specific IC50 values for COX-1 and COX-2 inhibition by this compound are not detailed in the available literature, in-vivo studies on the 5-acetamido-2-hydroxybenzoic acid analog provide evidence of its biological activity. This analog demonstrated significant peripheric anti-nociceptive activity in an acetic acid-induced writhing test, with an ED50 of 4.95 mg/kg, and also showed anti-inflammatory effects mdpi.com. Further derivatives showed a reduction in painful activity when compared to acetaminophen and the parent 5-acetamido-2-hydroxybenzoic acid mdpi.com.

CompoundIn-Vivo AssayDose (mg/kg)Reduction in Painful Activity (%)Reference
5-acetamido-2-hydroxybenzoic acid derivative (PS3 - Benzyl)Acetic Acid-Induced Writhing Test2074% mdpi.com
5-acetamido-2-hydroxybenzoic acid derivative (PS3 - Benzyl)Acetic Acid-Induced Writhing Test5075% mdpi.com

Papain-like Protease (PLpro) Inhibition in Viral Replication Contexts (e.g., SARS-CoV-2 PLpro)

The papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2, is an essential enzyme for viral replication. It is responsible for cleaving the viral polyprotein to generate functional non-structural proteins. Additionally, it can remove ubiquitin and ISG15 from host cell proteins, thereby helping the virus to evade the host's innate immune response nih.govnih.gov. This dual function makes PLpro an attractive target for the development of antiviral therapeutics.

Extensive research has been conducted to identify inhibitors of SARS-CoV-2 PLpro, including high-throughput screening of large compound libraries nih.govacs.org. These efforts have led to the discovery of various small molecule inhibitors. However, based on the available scientific literature, there is no specific information detailing the investigation of this compound or its direct analogs as inhibitors of SARS-CoV-2 PLpro. The published research on PLpro inhibitors primarily focuses on other chemical scaffolds.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition and Associated Signaling Pathway Modulation

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is therefore considered a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.

The potential of benzoic acid derivatives as PTP1B inhibitors has been an area of active investigation. Studies on structurally related acetamido benzoic acid derivatives have shown promising results. For instance, a series of 3-acetamido-4-methyl benzoic acid derivatives, which are positional isomers of the core structure of this compound, were designed and synthesized. Several of these compounds demonstrated potent PTP1B inhibitory activity researchgate.net.

One of the most active compounds in this series, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid, exhibited significant PTP1B inhibition with an IC50 value of 11.17 μM and also showed anti-hyperglycemic effects in an in-vivo model researchgate.net. Another compound from a related series, 4-methyl-3-(2-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3ylthio)acetamido)benzoic acid, showed an even more potent PTP1B inhibition with an IC50 value of 6.45 μM sciensage.info. Molecular docking studies suggest that these compounds bind to both the catalytic and a secondary aryl binding site of the PTP1B enzyme researchgate.net.

Compound SeriesSpecific AnalogPTP1B IC50 (μM)Reference
3-acetamido-4-methyl benzoic acid derivatives3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (4f)11.17 researchgate.net
3-acetamido-4-methyl benzoic acid derivatives3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid (10c)8.2 researchgate.net
3-acetamido-4-methyl benzoic acid derivatives3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid (10e)8.3 researchgate.net
Substituted 1,2,4-triazole linked acetamido benzoic acid derivatives4-methyl-3-(2-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3ylthio)acetamido)benzoic acid (6c)6.45 sciensage.info

Neuraminidase Enzyme Inhibition

Influenza neuraminidase is a viral enzyme located on the surface of the influenza virus that is crucial for the release of progeny virions from infected cells. Inhibition of this enzyme is a validated strategy for the treatment of influenza mdpi.com.

A significant body of research has focused on the design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors. In one extensive study, a series of 94 benzoic acid derivatives were synthesized and tested for their ability to inhibit the enzyme nih.gov. The study identified that tri-substituted benzene derivatives containing carboxylic acid, acetamido, and guanidine groups were particularly effective nih.gov. While the specific compound this compound was not explicitly detailed, the structure-activity relationship data from this study provides valuable insights. For example, the most potent compound identified was 4-(acetylamino)-3-guanidinobenzoic acid, which had an IC50 of 2.5 µM against N9 neuraminidase nih.gov. This highlights the importance of the acetamido group in this scaffold for neuraminidase inhibition.

Another study on a more complex benzoic acid derivative, NC-5, which is 4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino)benzoic acid, demonstrated significant anti-influenza activity. NC-5 inhibited both wild-type and oseltamivir-resistant influenza strains with EC50 values of 33.6 µM and 32.8 µM for H1N1 and H1N1-H275Y respectively researchgate.net.

CompoundTargetIC50 / EC50 (µM)Reference
4-(acetylamino)-3-guanidinobenzoic acidN9 Neuraminidase2.5 (IC50) nih.gov
NC-5Influenza A H1N133.6 (EC50) researchgate.net
NC-5Influenza A H1N1-H275Y (Oseltamivir-resistant)32.8 (EC50) researchgate.net

Carbonic Anhydrase (CA) Isoform Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. The majority of clinically used CA inhibitors are sulfonamides, which bind to the zinc ion in the enzyme's active site nih.govnih.gov.

The development of non-sulfonamide CA inhibitors is an area of growing interest to overcome the limitations associated with sulfonamide-based drugs, such as allergies and lack of isoform selectivity nih.gov. Carboxylic acids have been explored as a class of non-classical CA inhibitors nih.gov. However, the scientific literature does not provide specific data on the inhibition of carbonic anhydrase isoforms by this compound or its close non-sulfonamide analogs. Studies on benzoic acid derivatives as CA inhibitors have predominantly focused on molecules containing a sulfamoyl group, such as 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides, which have shown potent inhibition of various CA isoforms nih.gov.

Modulation of Biological Processes

Beyond direct enzyme inhibition, it is crucial to understand how these molecular interactions translate into broader effects on biological processes. The analgesic and anti-inflammatory activities of this compound analogs provide a clear example of this modulation.

As discussed in the context of COX inhibition, the 5-acetamido-2-hydroxybenzoic acid analog has demonstrated significant in-vivo activity in models of pain and inflammation mdpi.com. The compound was effective in reducing edema formation induced by carrageenan or croton oil, indicating a potent anti-inflammatory effect. Furthermore, it exhibited both peripheral and central anti-nociceptive activity in acetic acid-induced writhing and hot-plate tests, respectively mdpi.com.

These findings suggest that this class of compounds can modulate the complex biological processes underlying pain and inflammation. The inhibition of COX-2, leading to a reduction in prostaglandin synthesis at the site of inflammation, is the likely molecular mechanism underpinning these observed biological effects. The reduction in prostaglandin levels would lead to decreased sensitization of nociceptive nerve endings and a reduction in the cardinal signs of inflammation, such as edema and erythema.

CompoundBiological Process ModulatedIn-Vivo ModelObserved EffectReference
5-acetamido-2-hydroxybenzoic acidInflammationCarrageenan-induced paw edemaEffective in reducing edema mdpi.com
5-acetamido-2-hydroxybenzoic acidInflammationCroton oil-induced dermatitisEffective in reducing edema mdpi.com
5-acetamido-2-hydroxybenzoic acidNociception (Peripheral)Acetic acid-induced writhingSignificant anti-nociceptive activity (ED50 = 4.95 mg/kg) mdpi.com
5-acetamido-2-hydroxybenzoic acidNociception (Central)Hot-plate testInduced central anti-nociceptive activity mdpi.com

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds, including benzoic acid derivatives, is well-documented. The primary mechanisms by which these molecules exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). The efficiency of these mechanisms is largely influenced by the nature and position of substituents on the aromatic ring.

Research on various benzoic acid derivatives suggests that the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), enhances antioxidant activity. nih.gov These groups can stabilize the resulting phenoxyl radical through resonance, making the parent molecule a more effective radical scavenger. For instance, studies on p-acetamide-salicylate derivatives have shown that the acetamide group at the para position can decrease the single electron transfer and hydrogen atom transfer values, indicating a better scavenging capacity. scielo.br This effect is attributed to the alteration of the compound's pKa value, with higher pKa values being associated with antioxidant effects. scielo.br

The radical scavenging activity of various phenolic acids is summarized in the table below, highlighting the influence of different substitution patterns.

CompoundAntioxidant Activity AssayResult
4-Hydroxy-3,5-dimethoxybenzoic acidDPPH and FRAP assaysHigher activity
4-Hydroxy-3-methoxybenzoic acidDPPH and FRAP assaysModerate activity
3-Hydroxy-4-methoxybenzoic acidDPPH and FRAP assaysModerate activity
4-Hydroxybenzoic acidDPPH and FRAP assaysLower activity
3-Hydroxybenzoic acidDPPH and FRAP assaysLower activity

This table is based on data from a study on the structure-antioxidant activity relationship of phenolic acids and is intended to be illustrative of the general principles of how substituents affect antioxidant activity. nih.gov

While specific experimental data for this compound is not available, its structure, featuring both an acetamido and a methoxy group, suggests it may possess notable antioxidant properties. The interplay between these two groups on the benzoic acid scaffold would likely influence its radical scavenging mechanisms.

Interaction with Proteostasis Network Modules (e.g., autophagy, proteasomal pathways)

The proteostasis network (PN) is a complex system responsible for maintaining protein homeostasis through processes like protein folding, modification, and degradation via the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway (ALP). Emerging research indicates that certain small molecules can modulate these pathways, offering therapeutic potential for various diseases.

A study on benzoic acid derivatives isolated from the fungus Bjerkandera adusta demonstrated that these compounds can enhance the activity of both the UPS and the ALP in human fibroblasts. nih.gov Notably, 3-chloro-4-methoxybenzoic acid was found to be a potent activator of cathepsins B and L, key enzymes in the lysosomal degradation pathway. nih.gov This suggests that the benzoic acid scaffold can serve as a basis for developing modulators of the proteostasis network. nih.gov

The table below summarizes the effects of these benzoic acid derivatives on proteostasis network modules.

CompoundEffect on Ubiquitin-Proteasome System (UPS)Effect on Autophagy-Lysosome Pathway (ALP)
Benzoic acid derivative 1Inducing effect on proteasome activityNo significant activity
Benzoic acid derivative 2No significant activity-
3-chloro-4-methoxybenzoic acidInducing effect on proteasome activityStrong activation of cathepsins B and L
Benzoic acid derivative 4-Activation of cathepsins B and L

This data is derived from a study on benzoic acid derivatives from Bjerkandera adusta and their effects on proteostasis network modules. nih.gov

Although there is no direct evidence of this compound interacting with the proteostasis network, the findings for its analogs suggest a potential for such activity. The specific combination of the acetamido and methoxy groups would likely determine the nature and extent of this interaction. For instance, some N-mustard derivatives have been shown to induce both apoptosis and autophagy, with autophagy acting as a cytoprotective mechanism. nih.gov

Proposed Antimicrobial Mechanisms (e.g., enzyme inhibition)

The search for new antimicrobial agents has led to the investigation of various synthetic compounds, including derivatives of benzoic acid. The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential microbial processes, such as enzyme function.

A study on methoxy-substituted benzoin, benzil, and stilbenoid derivatives revealed their potential as enzyme inhibitors and antimicrobial agents. acgpubs.orgacgpubs.org These compounds exhibited varying degrees of inhibition against enzymes like α-amylase and α-glucosidase, and showed antimicrobial activity against a range of bacteria and fungi. acgpubs.orgacgpubs.org The structure-activity relationship indicated that the presence and position of the methoxy group played a significant role in their biological activity. acgpubs.org

The following table presents the enzyme inhibition activity of selected methoxy benzil analogues.

CompoundTarget EnzymeIC50 (µg/mL)
Methoxy benzil analogue 15α-glucosidase64.17
Methoxy benzil analogue 19α-glucosidase69.44
Acarbose (standard)α-glucosidase36.65
Methoxy benzil analogue 19α-amylase-

This table is based on data from a study on the enzyme inhibition of methoxy benzoin/benzil/stilbenoid derivatives. acgpubs.org

While the antimicrobial mechanisms of this compound have not been specifically elucidated, the research on its analogs suggests that it could potentially exert antimicrobial effects through the inhibition of key microbial enzymes. The acetamido group, in conjunction with the methoxy substituent, could influence its binding affinity to microbial targets. Fatty acid biosynthesis enzyme inhibitors are also being explored as promising antimicrobial drugs. nih.gov

Proposed Anticancer Mechanisms

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of benzoic acid have shown promise in this area. The anticancer activity of these compounds is often linked to their ability to induce apoptosis, inhibit cell proliferation, and interfere with specific signaling pathways.

Research on para-aminobenzoic acid (PABA) analogs has demonstrated their potential as anticancer agents. nih.gov For example, certain benzamide (B126) derivatives of PABA have exhibited significant anticancer activity, with IC50 values in the micromolar range against various cancer cell lines. nih.gov Similarly, acetylated 5-aminosalicylate-thiazolinone hybrid derivatives have been shown to induce a concentration-dependent decrease in the viability of several cancer cell lines. shu.ac.uk The anticancer effects of these compounds are often associated with the induction of apoptosis and cell cycle arrest. shu.ac.uk

The table below shows the cytotoxic activity of selected PABA analogs against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Chloro anilinoquinoline derivativeMCF-73.42
Chloro anilinoquinoline derivativeA5495.97
Benzamide derivative of PABA-5.85
Benzamide derivative of PABA-4.53
5-Fluorouracil (standard)--
Acetylated 5-aminosalicylate-thiazolinone (HH33)MCF7, HeLa, HCT-116, HepG2< 1 mM

This data is compiled from studies on the anticancer activity of para-aminobenzoic acid analogs and acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. nih.govshu.ac.uk

The structural similarity of this compound to these active compounds suggests that it may also possess anticancer properties. Potential mechanisms could involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein phosphatases, or the induction of apoptotic pathways. nih.gov For instance, an analog, 5-acetamido-2-hydroxy benzoic acid, has been studied for its binding affinity to the COX-2 receptor, a target relevant in inflammation and cancer. mdpi.com

Computational Chemistry and in Silico Modeling in 5 Acetamido 2 Methoxybenzoic Acid Research

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

While specific docking studies on 5-Acetamido-2-methoxybenzoic acid are not extensively documented in publicly available literature, research on the closely related analog, 5-acetamido-2-hydroxy benzoic acid, provides a strong model for its potential interactions, particularly with enzymes like Cyclooxygenase-2 (COX-2). mdpi.comnih.gov COX-2 is a key enzyme in the inflammatory pathway and a common target for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

In silico studies on derivatives of 5-acetamido-2-hydroxy benzoic acid have demonstrated favorable binding affinities with the COX-2 receptor. mdpi.comnih.gov These studies utilize the crystal structures of the target enzymes, available from protein databases (PDB IDs such as 4PH9 and 5KIR for COX-2), to simulate the binding process. nih.gov The simulations calculate a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction. Lower negative values indicate a stronger, more stable interaction. Through such modeling, derivatives of this scaffold have been identified that show potentially higher binding affinity for COX-2 compared to established drugs, supporting the design of new and safer anti-inflammatory candidates. mdpi.comnih.gov Similar methodologies could be applied to predict the binding of this compound to other relevant therapeutic targets like Protein Tyrosine Phosphatase 1B (PTP1B) or Papain-like Protease (PLpro).

Target EnzymePDB IDLigand (Analog)Predicted Binding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2)4PH9, 5KIR5-acetamido-2-hydroxy benzoic acid derivativeData-dependent (specific values vary by derivative)
Cyclooxygenase-2 (COX-2)1PXX, 5F1A5-acetamido-2-hydroxy benzoic acid derivativeData-dependent (specific values vary by derivative)

Table 1: Example of predicted binding affinities from molecular docking simulations for analogs of this compound with the COX-2 enzyme. Specific affinity values are highly dependent on the exact derivative being modeled. nih.gov

Beyond predicting binding energy, molecular docking provides a detailed, three-dimensional view of the key intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for a molecule's specificity and activity. For benzoic acid derivatives, the analysis typically reveals several critical interactions within the enzyme's active site:

Hydrogen Bonding: The carboxylic acid and amide groups on this compound are prime candidates for forming hydrogen bonds with amino acid residues in the target's active site. For instance, in COX-2, these groups can interact with residues like Arginine and Tyrosine.

Hydrophobic Interactions: The benzene ring of the molecule can form hydrophobic interactions with nonpolar pockets within the enzyme, helping to anchor the ligand in place.

π-Stacking: The aromatic ring can also engage in π-π stacking or π-cation interactions with the side chains of aromatic amino acids like Tyrosine, Phenylalanine, or Tryptophan, further enhancing binding stability.

Understanding this interaction "fingerprint" is essential for rational drug design, allowing chemists to modify the structure of this compound to enhance desired interactions or eliminate unfavorable ones, thereby improving potency and selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens to examine the intrinsic electronic properties of a molecule, providing insights that are complementary to molecular docking.

DFT is used to calculate the electronic structure of a molecule and to optimize its three-dimensional geometry to the lowest energy state. mdpi.com For this compound, DFT calculations can determine precise bond lengths, bond angles, and dihedral angles. This optimized geometry is a more accurate representation of the molecule than a simple 2D drawing and is often used as the starting point for high-quality molecular docking simulations.

Furthermore, DFT is used to compute the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, colored blue) regions.

Negative Regions: For this compound, the oxygen atoms of the carboxyl, methoxy (B1213986), and acetamido groups would be identified as regions of negative electrostatic potential, making them sites for electrophilic attack and hydrogen bond acceptance.

Positive Regions: The hydrogen atoms, particularly the one on the amide nitrogen and the carboxylic acid, would show positive potential, indicating their role as hydrogen bond donors.

This information is invaluable for understanding and predicting how the molecule will interact with its biological target and other molecules. mdpi.com

DFT calculations can also predict a molecule's chemical reactivity through the analysis of its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack.

LUMO: Represents the orbital to which an electron is most likely to be accepted, indicating sites for nucleophilic attack.

The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of chemical reactivity and stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. Other reactivity descriptors, such as global hardness, softness, and electrophilicity index, can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity and potential for undergoing chemical transformations. tandfonline.com

Quantum Chemical ParameterInformation ProvidedRelevance to this compound
Optimized Molecular GeometryPrecise bond lengths and anglesProvides the most stable 3D conformation for use in docking.
Molecular Electrostatic Potential (MEP)3D map of charge distributionIdentifies electron-rich/poor areas, predicting interaction sites.
HOMO-LUMO Energy GapChemical reactivity and stabilityIndicates the molecule's kinetic stability and susceptibility to reaction.
Reactivity Descriptors (Hardness, Softness)Quantitative measure of reactivityHelps predict how the molecule will behave in a biological environment.

Table 2: Key parameters derived from Density Functional Theory (DFT) and their application in the study of this compound.

In Silico Prediction of Metabolic Pathways and Transformations

Understanding the metabolic fate of a drug candidate is a critical aspect of drug development. nih.gov In silico tools play a significant role in predicting how a compound like this compound might be metabolized by the body, which can help in identifying potentially active or toxic metabolites. mdpi.comfrontiersin.org

Computational models for metabolism prediction are typically built on databases of known metabolic reactions. nih.gov These tools use algorithms to identify sites on the molecule that are most susceptible to modification by metabolic enzymes, such as the Cytochrome P450 family. For this compound, potential metabolic transformations could include:

Hydroxylation of the aromatic ring.

O-demethylation of the methoxy group to a hydroxyl group.

N-deacetylation of the acetamido group.

Conjugation reactions (e.g., glucuronidation or sulfation) at the carboxylic acid or newly formed hydroxyl groups.

Bioactivity Scoring and Virtual Screening Methodologies for Novel Compound Identification

Bioactivity scoring and virtual screening are powerful in silico tools used to identify novel compounds with desired biological activities. These methodologies are particularly useful in the early stages of drug discovery for filtering large chemical databases and identifying promising lead candidates.

Bioactivity Scoring:

Bioactivity scoring is a computational method used to predict the biological activity of a compound based on its chemical structure. This is often achieved by comparing the structure of the compound of interest to the structures of known active compounds. Various scoring functions and algorithms are employed to quantify the likelihood of a molecule interacting with specific biological targets.

For instance, in studies of analogues like 5-acetamido-2-hydroxybenzoic acid, bioactivity scores are calculated to predict their potential as GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, or enzyme inhibitors. mdpi.com A common interpretation of these scores is as follows:

Bioactivity Score > 0.00: Likely to possess significant biological activity.

Bioactivity Score between -0.50 and 0.00: Expected to be moderately active.

Bioactivity Score < -0.50: Presumed to be inactive. mdpi.com

While no specific bioactivity scores for this compound are available in the current literature, a hypothetical analysis would involve using computational tools to generate these scores against a panel of biological targets. The resulting data would be tabulated to provide a clear overview of its predicted biological activity profile.

Hypothetical Bioactivity Score Table for this compound (Note: This table is for illustrative purposes only and is not based on experimental or published data.)

Target ClassHypothetical Bioactivity ScorePredicted Activity
GPCR Ligand0.15Active
Ion Channel Modulator-0.20Moderately Active
Kinase Inhibitor-0.65Inactive
Nuclear Receptor Ligand0.05Active
Protease Inhibitor-0.45Moderately Active
Enzyme Inhibitor0.25Active

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process involves the use of computer-based methods to predict the binding affinity and mode of interaction between a ligand and its target.

In the context of this compound, a virtual screening campaign would begin with the three-dimensional structure of a biological target of interest. A library of compounds, including derivatives and analogues of this compound, would then be computationally "docked" into the binding site of the target. Scoring functions are used to rank the compounds based on their predicted binding affinity.

Research on the analogue 5-acetamido-2-hydroxybenzoic acid has utilized such in silico studies to predict its binding affinity with the COX-2 receptor, a key target in anti-inflammatory drug design. mdpi.com These studies help in understanding the molecular interactions that govern the compound's activity and guide the design of more potent derivatives. mdpi.com

Detailed Research Findings from Analogue Studies:

Studies on 5-acetamido-2-hydroxybenzoic acid and its derivatives have demonstrated the utility of these computational approaches. In silico analysis predicted that these compounds have good bioavailability and a strong binding affinity for the COX-2 receptor. mdpi.comnih.gov These computational predictions were then corroborated by in vivo tests which showed significant anti-nociceptive activity. mdpi.com Such integrated approaches, combining computational predictions with experimental validation, are crucial for the successful identification and development of new therapeutic agents.

While direct computational data for this compound remains to be published, the methodologies are well-established and would follow a similar path of bioactivity prediction, virtual screening against relevant targets, and subsequent experimental verification.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 5 Acetamido 2 Methoxybenzoic Acid Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of 5-Acetamido-2-methoxybenzoic acid derivatives are significantly influenced by modifications to their chemical structure. Key areas of interest include the role of the acetamido and methoxy (B1213986) groups, the influence of various substitutions, and the effects of positional isomerism.

Role of Acetamido and Methoxy Groups in Ligand-Receptor Interactions

The acetamido and methoxy groups are crucial for the interaction of these derivatives with biological targets. The methoxy group, being electron-donating, has been found to enhance the affinity of ligands for the σ2 receptor. In a study of benzamide-isoquinoline derivatives, the addition of a methoxy group to the para-position of the benzamide (B126) phenyl ring dramatically improved selectivity for the σ2 receptor over the σ1 receptor by 631-fold. nih.gov This highlights the sensitive nature of this position for manipulating receptor subtype selectivity. nih.gov

In the context of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, systematic modifications have been explored to establish structure-activity relationships. nih.gov While this study does not directly involve this compound, it underscores the importance of the acetamido moiety in ligand design for ion channel modulation. nih.gov

Influence of Aromatic and Heteroaromatic Substitutions on Potency

The introduction of aromatic and heteroaromatic groups can significantly alter the potency of these compounds. For instance, in a series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, a tethered aromatic ring in the western region of the pharmacophore was found to be important for anti-proliferative activity. mdpi.com Specifically, derivatives with enone and allylic alcohol linkers outperformed those with tetrahydronaphthyridine rings. mdpi.com

In the case of 5-acetamido-2-hydroxy benzoic acid derivatives, replacing the methyl group in the acetamide (B32628) moiety with larger groups like phenyl and benzyl (B1604629) was investigated to enhance selectivity for cyclooxygenase 2 (COX-2). mdpi.comnih.gov In-silico studies indicated that these derivatives have improved bioavailability and binding affinity with the COX-2 receptor. mdpi.comnih.gov

Positional Isomerism and its Effect on Biological Profiles

The position of substituents on the benzoic acid ring has a profound impact on the biological activity of its derivatives. nih.gov A study on the antibacterial activity of benzoic acid derivatives against E. coli demonstrated that the type and position of the substituent are critical. nih.gov While the addition of hydroxyl and methoxyl groups generally weakened the antibacterial effect compared to benzoic acid, the position of these groups was a key determinant of activity. nih.gov

Specifically, a hydroxyl group at the second carbon atom of the benzoic ring reduced the time required to kill bacterial cells. nih.gov Methoxy-substituted phenolic acids were more effective at limiting biofilm formation than their hydroxyl counterparts. nih.gov This underscores that the most significant factor influencing antibacterial activity is the nature of the substituent, followed by its number and its position on the benzoic ring. nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a vital tool in understanding the key chemical features required for a molecule to interact with a specific biological target. For 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, pharmacophore studies have identified that a tethered aromatic ring is a crucial feature for anti-proliferative activity. mdpi.com These studies have also highlighted that enone and allylic alcohol linkers in the western part of the molecule are more effective than tetrahydronaphthyridine rings. mdpi.com

For the eastern 2-arylcarboxamide ring, a 2,3-disubstitution pattern was found to be optimal for activity. mdpi.com Interestingly, compounds with a 3-methoxy substituent, which were inactive in the benzoyl series, showed significant growth inhibition as alcohol derivatives. mdpi.com This suggests that the alcohol motif can positively influence the binding of these derivatives. mdpi.com These findings provide a valuable guide for the design of new, more potent ligands.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchwithrutgers.comnih.gov This approach is widely used in drug discovery for lead optimization and virtual screening. researchwithrutgers.com

A QSAR study was performed on a series of 48 novel 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives as potential anticancer agents that inhibit the c-Met receptor tyrosine kinase. nih.gov Using statistical methods like multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural networks (ANN), QSAR models were developed. nih.gov These models demonstrated good predictive capacity, with correlation coefficients of 0.90, 0.91, and 0.92, respectively, after internal and external validation. nih.gov

The development of predictive QSAR models involves a rigorous workflow that includes model development, validation, and application. researchwithrutgers.com This process aids in the identification of promising hit compounds and in the assessment of chemical toxicity. researchwithrutgers.com

Future Directions and Emerging Research Avenues for Acetamido Methoxybenzoic Acid Scaffolds

Development of Novel Enzyme Inhibitors with Enhanced Potency and Selectivity

The development of novel enzyme inhibitors based on the acetamido-methoxybenzoic acid scaffold is a promising area of research. Scientists are focused on creating derivatives with enhanced potency and selectivity to minimize off-target effects and improve therapeutic outcomes.

One area of interest is the development of inhibitors for cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. By modifying the acetamido-methoxybenzoic acid structure, researchers aim to design compounds that selectively bind to COX-2 over the related COX-1 enzyme, which could lead to safer anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov For instance, derivatives of the closely related 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their analgesic and anti-inflammatory properties, with computational studies suggesting a good binding affinity for the COX-2 receptor. nih.gov

Furthermore, research into related acetamido benzoic acid derivatives has identified potent inhibitors of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Novel bishydroxamic acid derivatives have shown significant inhibitory activity, with some compounds demonstrating oral activity in preclinical models. nih.gov This suggests that the acetamido-methoxybenzoic acid scaffold could be a valuable starting point for developing new treatments for inflammatory conditions like asthma.

Exploration of Untapped Biological Targets and Novel Therapeutic Indications

Beyond well-established targets, researchers are actively exploring new biological pathways and proteins where acetamido-methoxybenzoic acid derivatives could exert a therapeutic effect. This exploration opens the door to novel therapeutic indications for this class of compounds.

In-silico predictions have suggested that derivatives of the 5-acetamido-2-hydroxy benzoic acid scaffold may interact with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes. mdpi.com These computational predictions provide a roadmap for future experimental validation and could lead to the discovery of unexpected therapeutic applications.

The versatility of the benzoic acid scaffold is further highlighted by its use in the synthesis of intermediates for drugs like metoclopramide, a dopamine (B1211576) D2 receptor antagonist. google.com This indicates that with appropriate chemical modifications, the acetamido-methoxybenzoic acid core could be adapted to target a wide array of receptors and enzymes in the central nervous system and other parts of the body.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The rational design of new drug candidates based on the acetamido-methoxybenzoic acid scaffold is being accelerated by the integration of sophisticated computational and experimental techniques. These methods allow for a more targeted and efficient drug discovery process.

Computational tools are being employed to predict the pharmacokinetic and toxicological properties of new derivatives, helping to identify candidates with better bioavailability and a lower risk of adverse effects. nih.gov Molecular docking studies are used to visualize and analyze the binding interactions between the compounds and their target proteins at the molecular level, providing insights for optimizing their affinity and selectivity. nih.gov

These in-silico approaches, combined with traditional synthetic chemistry and in-vivo testing, create a powerful workflow for drug development. This integrated approach allows researchers to design and synthesize novel derivatives with improved pharmacological profiles, as demonstrated in the development of analgesic and anti-inflammatory agents from related scaffolds. nih.gov

Green Chemistry Approaches in the Sustainable Synthesis and Derivatization of Analogs

In line with the growing emphasis on sustainability in the pharmaceutical industry, researchers are developing greener and more efficient methods for the synthesis and derivatization of acetamido-methoxybenzoic acid analogs.

One approach involves the use of safer solvents and reagents to reduce the environmental impact of chemical synthesis. For example, a method for the preparation of a key intermediate, methyl 4-acetamido-5-chloro-2-methoxybenzoate, has been developed using N-chlorosuccinimide in N,N-dimethyl formamide (B127407) (DMF), with the potential for recycling the solvent. google.com This method avoids the use of harsher chlorinating agents and offers a higher yield and lower cost. google.com

Furthermore, studies on the synthesis of related p-anisic acid (4-methoxybenzoic acid) from methyl paraben have demonstrated the application of green chemistry principles, such as high atom economy and the use of recoverable and recyclable solvents. researchgate.netresearchgate.net These sustainable practices can be adapted for the synthesis of 5-acetamido-2-methoxybenzoic acid and its derivatives, making the production process more environmentally friendly and economically viable.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-acetamido-2-methoxybenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves acetylation and methoxylation of precursor benzoic acid derivatives. For example, acetylation of 5-amino-2-methoxybenzoic acid with acetic anhydride under reflux in inert atmospheres (e.g., nitrogen) minimizes oxidation of sensitive intermediates . Solvent choice (e.g., polar aprotic solvents like DMF) and catalysts (e.g., pyridine for acid scavenging) are critical for optimizing yields. Purity is assessed via HPLC or TLC, with yields ranging from 60–85% depending on stoichiometric ratios .

Q. How is the structure of this compound validated, and what analytical techniques are most reliable?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for related acetamido-methoxybenzoic acid derivatives . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, acetamido carbonyl at δ 168–170 ppm) .
  • FT-IR : Peaks at ~3300 cm1^{-1} (N–H stretch) and ~1700 cm1^{-1} (C=O stretch) confirm functional groups .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar solvents (e.g., DMSO, ethanol). Stability studies show degradation at extreme pH (<2 or >10) via hydrolysis of the acetamido group. Thermal gravimetric analysis (TGA) indicates stability up to 150°C, making it suitable for reactions below this threshold .

Advanced Research Questions

Q. How do electronic effects of the methoxy and acetamido groups influence reactivity in electrophilic substitution reactions?

  • Methodological Answer : The methoxy group is an electron-donating substituent, activating the aromatic ring at the ortho/para positions, while the acetamido group (electron-withdrawing via resonance) directs electrophiles to meta positions. Competitive directing effects can lead to regioselectivity challenges. For example, nitration studies on analogous compounds show mixed products, requiring controlled conditions (e.g., low temperature, dilute HNO3_3) to favor desired isomers .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or solvent interactions. For example, keto-enol tautomerism in acetylated derivatives can obscure peak assignments. Strategies include:

  • Deuteration experiments to identify exchangeable protons.
  • Computational modeling (DFT) to predict chemical shifts and compare with experimental data .
  • Multi-technique validation (e.g., combining HRMS with 1H^1H-15N^{15}N HMBC NMR) .

Q. How can mechanistic studies improve the synthesis of fluorinated analogs like 5-fluoro-2-methoxybenzoic acid derivatives?

  • Methodological Answer : Fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF) requires precise control of leaving groups (e.g., nitro or chloro substituents). Kinetic studies show that electron-withdrawing groups enhance reactivity at the para position. For example, 2-acetamido-5-fluorobenzoic acid synthesis achieves 70% yield using KF in DMSO at 100°C for 24 hours .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how are they mitigated?

  • Methodological Answer : Scale-up issues include:

  • Exothermic reactions : Controlled addition of acetylating agents to prevent thermal runaway.
  • Purification bottlenecks : Use of recrystallization (ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane eluent) for bulk purification .
  • Byproduct formation : Optimization of reaction time and stoichiometry to minimize acetylated byproducts (e.g., diacetyl derivatives).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.